molecular formula C40H28N6O11 B12451963 N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]

N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]

Cat. No.: B12451963
M. Wt: 768.7 g/mol
InChI Key: GLJUABCAVPALGT-UHFFFAOYSA-N
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Description

N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide] is a complex organic compound characterized by its unique structure, which includes multiple benzene rings, nitro groups, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide] typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-nitrophenol with benzoyl chloride to form 4-nitrophenyl benzoate. This intermediate is then reacted with hydrazine hydrate to produce 4-nitrophenyl benzohydrazide. The final step involves the coupling of two molecules of 4-nitrophenyl benzohydrazide with a central oxybis(benzene-4,1-diylcarbonyl) moiety under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity. These optimizations may include the use of specialized reactors, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide] can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could produce oxides or other oxidized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide] involves its interaction with molecular targets through its functional groups. The hydrazide groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The nitro groups may also participate in redox reactions, influencing the compound’s activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide] is unique due to its combination of nitro, hydrazide, and oxybis(benzene) functionalities

Properties

Molecular Formula

C40H28N6O11

Molecular Weight

768.7 g/mol

IUPAC Name

3-(4-nitrophenoxy)-N'-[4-[4-[[[3-(4-nitrophenoxy)benzoyl]amino]carbamoyl]phenoxy]benzoyl]benzohydrazide

InChI

InChI=1S/C40H28N6O11/c47-37(41-43-39(49)27-3-1-5-35(23-27)56-33-19-11-29(12-20-33)45(51)52)25-7-15-31(16-8-25)55-32-17-9-26(10-18-32)38(48)42-44-40(50)28-4-2-6-36(24-28)57-34-21-13-30(14-22-34)46(53)54/h1-24H,(H,41,47)(H,42,48)(H,43,49)(H,44,50)

InChI Key

GLJUABCAVPALGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NNC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NNC(=O)C5=CC(=CC=C5)OC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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